molecular formula C9H12BrN3O B2973179 N-(5-bromopyrazin-2-yl)-2,2-dimethylpropanamide CAS No. 710322-28-4

N-(5-bromopyrazin-2-yl)-2,2-dimethylpropanamide

カタログ番号: B2973179
CAS番号: 710322-28-4
分子量: 258.119
InChIキー: HLURXGVOCYJEDG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(5-Bromopyrazin-2-yl)-2,2-dimethylpropanamide is a high-purity chemical intermediate with the molecular formula C9H12BrN3O and a molecular weight of 258.12 g/mol . This compound features a pyrazine ring, a privileged scaffold in medicinal chemistry known for its diverse biological activities. The structure, which includes a bromine atom and a pivalamide group, makes it a versatile building block for structural elaboration in organic synthesis and drug discovery. Recent scientific investigations highlight the significant value of 5-bromopyrazine derivatives in anticancer research. A 2023 study designed and synthesized a novel pyrazine-urea molecule, 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU), using a related 5-bromopyrazine precursor. The study found that the optimized compound exhibited potent cytotoxic effects in vitro against several cancer cell lines, including Jurkat, HeLa, and MCF-7 cells. The compound's proposed mechanism of action involves the effective inhibition of cancer cell proliferation and the induction of cell cycle arrest in the sub-G1 phase. Furthermore, it demonstrated promising antiangiogenic potential by inhibiting blood vessel formation, a key process in tumor growth and metastasis. Computational studies suggested strong binding affinity and inhibitory potential against molecular targets like MMP-2 and MMP-9 . As a key synthetic intermediate, this compound is intended for use in the discovery and development of new therapeutic agents. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications, or personal use.

特性

IUPAC Name

N-(5-bromopyrazin-2-yl)-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN3O/c1-9(2,3)8(14)13-7-5-11-6(10)4-12-7/h4-5H,1-3H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLURXGVOCYJEDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CN=C(C=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromopyrazin-2-yl)-2,2-dimethylpropanamide typically involves the reaction of 5-bromopyrazine-2-carboxylic acid with 2,2-dimethylpropanamide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

化学反応の分析

Nucleophilic Aromatic Substitution at the Bromine Position

The bromine atom at the 5-position of the pyrazine ring is susceptible to nucleophilic substitution due to the electron-withdrawing nature of the adjacent nitrogen atoms. This reactivity is supported by studies on similar bromopyrazine derivatives .

Reaction TypeConditionsProductsYield/Notes
Suzuki couplingPd(PPh₃)₄, K₂CO₃, arylboronic acid, DME/H₂O (80°C)Biaryl derivatives~75–85% (analogous to BPU in )
Buchwald-Hartwig aminationPd₂(dba)₃, Xantphos, amine, toluene (100°C)Aminopyrazine derivativesNot explicitly reported but inferred from

Key Findings :

  • Bromine substitution enables cross-coupling reactions for drug discovery applications, as seen in the synthesis of anticancer agents like BPU .

  • Steric hindrance from the 2,2-dimethylpropanamide group may slow reaction kinetics compared to less hindered analogs .

Hydrolysis of the Amide Group

The 2,2-dimethylpropanamide (pivalamide) group undergoes hydrolysis under acidic or basic conditions, forming 2,2-dimethylpropanoic acid and the corresponding amine. This is consistent with pivalamide hydrolysis data .

Reaction ConditionsProductsKinetics
6M HCl, reflux (24h)5-aminopyrazine + pivalic acidComplete hydrolysis
2M NaOH, 70°C (12h)Same as above~90% conversion

Mechanistic Insight :

  • Acidic hydrolysis proceeds via protonation of the amide oxygen, followed by nucleophilic attack by water.

  • Basic hydrolysis involves hydroxide ion attack at the carbonyl carbon, forming a tetrahedral intermediate .

Coupling Reactions via the Pyrazine Nitrogen

The pyrazine ring’s nitrogen atoms can participate in coordination or alkylation reactions. For example:

  • Metal coordination : Forms complexes with transition metals (e.g., Pd, Cu) in catalytic systems, as observed in related pyrazine amides .

  • Alkylation : Reacts with alkyl halides under basic conditions to form N-alkylated derivatives, though steric hindrance from the pivalamide group may limit reactivity .

Thermal Stability and Decomposition

The compound exhibits moderate thermal stability:

  • Thermogravimetric Analysis (TGA) : Decomposition onset at ~220°C, consistent with pivalamide derivatives .

  • Primary decomposition pathway : Cleavage of the amide bond, releasing CO and NH₃ fragments, as confirmed by mass spectrometry studies of similar compounds .

Redox Reactions

While direct data on redox reactions is limited, the pyrazine ring’s electron-deficient nature suggests potential for:

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) could partially saturate the pyrazine ring, though this is sterically hindered by the pivalamide group.

  • Oxidation : Resistance to common oxidants (e.g., KMnO₄, CrO₃) under mild conditions, as seen in structurally related amides .

Photochemical Reactivity

No direct studies exist, but analogous bromopyrazines undergo photodebromination under UV light (λ = 254 nm) in aprotic solvents . This suggests potential for radical-mediated reactions in photochemical applications.

類似化合物との比較

Similar Compounds

Uniqueness

N-(5-bromopyrazin-2-yl)-2,2-dimethylpropanamide stands out due to its specific structural features and the unique biological activities it exhibits. Its ability to inhibit cell proliferation and angiogenesis makes it a valuable compound in anticancer research .

生物活性

N-(5-bromopyrazin-2-yl)-2,2-dimethylpropanamide is a compound of significant interest in medicinal chemistry, particularly for its potential as an inhibitor of ATR (ATM and Rad3 related) kinase. This section provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • IUPAC Name : N-(5-bromo-2-pyrazinyl)-2,2-dimethylpropanamide
  • Molecular Formula : C9H12BrN3O
  • Melting Point : 122-124 °C
  • Purity : 95% .

This compound acts primarily as an inhibitor of ATR kinase. ATR plays a crucial role in the DNA damage response (DDR), which is vital for maintaining genomic stability. Inhibition of ATR can sensitize cancer cells to DNA-damaging agents, making this compound a candidate for combination therapies in oncology.

Key Mechanisms:

  • Inhibition of DNA Repair : By inhibiting ATR, the compound may prevent cancer cells from repairing DNA damage effectively, leading to increased cell death.
  • Cell Cycle Arrest : ATR inhibition can induce cell cycle arrest at checkpoints, allowing for the accumulation of DNA damage in cancer cells.
  • Synergistic Effects with Chemotherapy : The compound shows potential when used in conjunction with traditional chemotherapeutic agents, enhancing their efficacy .

1. Cancer Treatment

This compound has been studied for its potential use in treating various cancers due to its ability to inhibit ATR kinase. Research indicates that selective ATR inhibitors can enhance the effects of radiotherapy and chemotherapy by targeting tumor cells that rely heavily on ATR for survival .

2. Potential in Other Disorders

Beyond oncology, ATR inhibitors are being explored for their roles in other diseases such as:

  • HIV : Targeting viral replication processes.
  • Psoriasis : Modulating immune responses.
  • Viral Infections : Potential applications against adenovirus infections .

Study Overview

A recent study evaluated the efficacy of this compound in various cancer cell lines. The findings demonstrated a significant reduction in cell viability in ATR-dependent cancer types.

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)0.5Induction of apoptosis
HeLa (Cervical)0.3Cell cycle arrest
MDA-MB-231 (Breast)0.4Enhanced sensitivity to doxorubicin

Long-Term Effects

Longitudinal studies have shown that continuous exposure to ATR inhibitors like this compound can lead to sustained tumor regression in preclinical models .

Q & A

Q. What are the recommended synthetic routes for N-(5-bromopyrazin-2-yl)-2,2-dimethylpropanamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical approach involves reacting 5-bromopyrazin-2-amine with 2,2-dimethylpropanoyl chloride in anhydrous dichloromethane under nitrogen, using triethylamine as a base. Reaction optimization should focus on:

  • Temperature control : Maintaining 0–5°C during acyl chloride addition to minimize side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF or THF) may enhance solubility of intermediates.
  • Purification : Column chromatography with ethyl acetate/hexane (3:7) resolves unreacted starting materials .
    Key Data Table :
ParameterOptimal RangeImpact on Yield
Temperature0–5°CReduces hydrolysis of acyl chloride
Molar Ratio (Amine:Acyl Chloride)1:1.2Minimizes excess reagent
Reaction Time4–6 hoursBalances completion vs. degradation

Q. How can researchers validate the identity and purity of this compound?

Methodological Answer: Use a combination of analytical techniques:

  • NMR : Compare 1H^1H- and 13C^{13}C-NMR spectra with published data (e.g., pyrazine ring protons at δ 8.3–8.5 ppm and tert-butyl group at δ 1.2 ppm) .
  • HPLC : Employ a C18 column with acetonitrile/water (70:30) to assess purity (>95% by area normalization).
  • Mass Spectrometry : Confirm molecular ion [M+H]+^+ at m/z 256.31 (theoretical) .

Q. What safety protocols are critical when handling brominated pyrazine derivatives like this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Perform reactions in a fume hood to avoid inhalation of volatile intermediates.
  • Waste Disposal : Collect brominated byproducts in halogenated waste containers, adhering to EPA guidelines .

Advanced Research Questions

Q. How do crystallographic studies inform the reactivity and intermolecular interactions of this compound?

Q. How can substituent effects on the pyrazine ring (e.g., bromine vs. methyl groups) alter biological activity?

Methodological Answer: Comparative studies using analogues (e.g., 5-methyl or 5-chloro derivatives) reveal:

  • Electron-Withdrawing Groups (Br) : Increase electrophilicity, enhancing interactions with nucleophilic residues in enzyme active sites.
  • Steric Effects : The tert-butyl group in 2,2-dimethylpropanamide reduces metabolic degradation by cytochrome P450 enzymes .
    Key Data Table :
SubstituentIC50_{50} (μM)LogP
Br0.452.3
CH3_31.21.8
Cl0.782.1

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate membrane permeability using lipid bilayer models.
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and redox stability.
  • ADMET Prediction Tools : Use SwissADME or ADMETLab to estimate bioavailability, BBB penetration, and toxicity .

Q. How should researchers address contradictory data in biological assays (e.g., conflicting IC50_{50}50​ values across studies)?

Methodological Answer:

  • Assay Validation : Confirm cell line viability (e.g., HepG2 vs. HEK293) and control for solvent effects (DMSO ≤0.1%).
  • Statistical Analysis : Apply ANOVA with post-hoc tests to identify outliers.
  • Structural Verification : Re-characterize the compound to rule out degradation or impurities .

Q. What strategies optimize the compound’s solubility for in vivo studies without compromising activity?

Methodological Answer:

  • Co-solvent Systems : Use PEG-400/water (1:1) or cyclodextrin inclusion complexes.
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) cleaved enzymatically in target tissues .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。